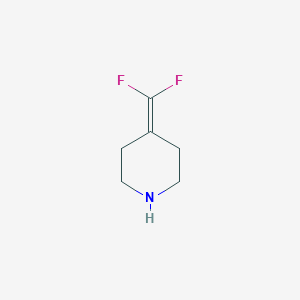

4-(Difluoromethylidene)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethylidene)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N/c7-6(8)5-1-3-9-4-2-5/h9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIJOUFQYFUXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634252 | |

| Record name | 4-(Difluoromethylidene)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561307-32-2 | |

| Record name | 4-(Difluoromethylidene)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Difluoromethylidene Piperidine and Analogous Structures

Strategies for Introducing the Difluoromethylidene Group (C=CF2)

The incorporation of the difluoromethylidene moiety onto a pre-existing piperidine (B6355638) scaffold, typically a 4-piperidone (B1582916) derivative, is a common and effective strategy. Several methods have been developed for this transformation, each with its own advantages and substrate scope.

Carbene and Carbenoid Precursor Approaches for Gem-Difluoroolefination

The reaction of difluorocarbene or its carbenoid equivalents with appropriate precursors can lead to the formation of the desired difluoromethylidene group. These highly reactive intermediates can be generated from various sources. While specific examples for the direct synthesis of 4-(difluoromethylidene)piperidine using this approach are not extensively documented in readily available literature, the general principles are well-established in organofluorine chemistry.

Wittig-Type and Related Olefination Reactions for C=CF2 Formation

Wittig-type reactions and their modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds and have been successfully applied to the synthesis of gem-difluoroolefins. nih.govnih.gov These reactions typically involve the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with a ketone or aldehyde.

A notable method for the gem-difluoroolefination of carbonyl compounds involves the use of (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) in the presence of triphenylphosphine (B44618) (PPh3). nih.gov This reaction proceeds effectively with aldehydes and activated ketones, providing a direct route to the corresponding 1,1-difluoroalkenes. The N-protected 4-piperidone, such as N-Boc-4-piperidone, is an ideal substrate for this transformation.

Table 1: Wittig-Type and HWE Reactions for C=CF2 Formation

| Precursor | Reagent System | Product | Yield | Reference |

|---|---|---|---|---|

| N-Boc-4-piperidone | (Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl), Triphenylphosphine (PPh3) | tert-Butyl 4-(difluoromethylene)piperidine-1-carboxylate | Not specified | nih.gov |

The Horner-Wadsworth-Emmons reaction offers an alternative, often with milder conditions and easier purification. organic-chemistry.org The use of zinc triflate as a promoter in the presence of mild tertiary amine bases allows for the olefination of diprotic phosphonates to yield α,β-unsaturated carbonyl compounds with excellent E-selectivity. organic-chemistry.org

Fluorination of Ketone or Aldehyde Precursors to Difluoroalkenes

Direct fluorination of a ketone precursor, such as N-Boc-4-piperidone, provides another avenue to introduce the difluoromethylene group. However, these reactions often lead to the formation of the saturated 4,4-difluoropiperidine (B1302736) rather than the desired this compound. For instance, the treatment of N-Boc-4-piperidone with a fluorinating agent can yield the corresponding 4,4-difluoro derivative. Subsequent elimination of HF could potentially lead to the target olefin, though this is not always a straightforward or high-yielding process.

Construction of the Piperidine Ring System with a C4-Difluoromethylidene Moiety

An alternative synthetic strategy involves the construction of the piperidine ring from an acyclic precursor that already contains the difluoromethylidene unit. This approach often relies on cyclization reactions, particularly intramolecular pathways.

Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization reactions are a powerful tool for the synthesis of heterocyclic compounds, including piperidines. Several methods, such as intramolecular Heck reactions and hydroamination of alkynes, can be envisioned for the construction of the this compound ring system.

The intramolecular Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a reliable method for forming five- and six-membered rings under mild conditions. organicreactions.orgchim.itprinceton.edu An appropriately substituted acyclic precursor containing a difluoromethylidene group and a suitable halide or triflate could undergo an intramolecular Heck reaction to form the desired piperidine ring.

Table 2: Intramolecular Cyclization Reactions for Piperidine Synthesis

| Reaction Type | Catalyst/Reagents | Precursor Type | Product | Key Features | References |

|---|---|---|---|---|---|

| Intramolecular Heck Reaction | Palladium catalyst | Aryl or vinyl halide with a tethered alkene | Piperidine derivative | Mild conditions, high functional group tolerance. | organicreactions.orgchim.itprinceton.edu |

| Intramolecular Hydroamination of Alkynes | Palladium catalyst, (R,R)-methyl Norphos ligand | Amino-alkyne | Piperidine derivative | Good yields and enantioselectivities. | nih.gov |

Another promising approach is the intramolecular hydroamination of alkynes. The palladium-catalyzed intramolecular hydroamination of amino-alkynes has been shown to produce piperidines in good yields and with high enantioselectivity. nih.gov A substrate containing both an amine and a difluoromethylidene-substituted alkyne could potentially cyclize to form this compound.

Furthermore, radical-mediated cyclizations offer a modern and efficient route to fluorinated piperidines. For instance, a photoredox-catalyzed radical annelation of nitrones with tetrafluorinated iodobromobutane has been developed for the one-step synthesis of 3,3,4,4-tetrafluorinated piperidines. researchgate.net This strategy highlights the potential of radical cyclizations in constructing highly functionalized and fluorinated piperidine rings.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis has become a cornerstone of heterocyclic synthesis, including the formation of piperidine rings. nih.gov This strategy involves the cyclization of a diene or enyne precursor containing the nitrogen atom. To synthesize this compound via RCM, a precursor such as an N-protected diallylamine (B93489) derivative bearing a CF2 group at the appropriate position would be required.

The synthesis of fluorinated indolizidinone derivatives has been achieved using RCM as a key step to form a six-membered ring, demonstrating the compatibility of this reaction with fluorinated substrates. beilstein-journals.org More directly relevant is the use of RCM to create exocyclic double bonds. For instance, the oxidative cleavage of an exocyclic alkene on a piperidine ring, formed via a Pd-catalyzed annulation, has been shown to produce a ketone, indicating the stability and accessibility of such exomethylene compounds which are precursors in reverse to the target structure. whiterose.ac.uk The challenge in this approach lies in the synthesis of the highly specialized diene precursor containing the difluoromethylene unit.

Modification and Derivatization of Pre-existing Piperidine Cores

Perhaps the most direct route to this compound involves the modification of a readily available piperidine-4-one core. This approach hinges on olefination reactions capable of introducing the =CF2 group in place of the ketone's oxygen atom. Several powerful olefination methods are suited for this transformation.

The Wittig reaction , using a difluoromethylene phosphonium (B103445) ylide, is a classic method for converting aldehydes and ketones to alkenes. nih.govwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Reagents such as difluoromethyltriphenylphosphonium bromide can be used to generate the necessary ylide for the difluoromethylenation of carbonyls. researchgate.net Another effective reagent system is the combination of (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) and triphenylphosphine, which successfully converts activated ketones into their gem-difluoroolefin counterparts. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative using phosphonate-stabilized carbanions, which often provides excellent E-selectivity and easier removal of byproducts. nrochemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a reliable and stereoselective method for introducing double bonds and has been widely applied in the synthesis of fluoro-containing compounds. rsc.org An appropriately substituted difluoromethylphosphonate ester would be the key reagent for applying this methodology to piperidin-4-one.

The Julia-Kocienski olefination is another powerful one-pot protocol that uses heteroaryl sulfones to produce alkenes with high E-selectivity. cas.cnwikipedia.orgorganic-chemistry.org The reaction of a difluoromethyl heteroaryl sulfone with piperidin-4-one would proceed via addition to form a β-alkoxy sulfone, followed by elimination to yield the desired this compound. cas.cnnih.govnih.gov This method is noted for its versatility and has been successfully used to create various fluoroalkenes. nih.govnih.gov

Below is a table summarizing these olefination strategies for the synthesis of gem-difluoroolefins from ketones.

Table 1: Olefination Strategies for the Synthesis of this compound from Piperidin-4-one

| Method | Key Reagent Type | General Characteristics | Relevant Citations |

|---|---|---|---|

| Wittig Reaction | Difluoromethyltriphenylphosphonium Ylide | Widely used, tolerant of various functional groups. | nih.gov, researchgate.net, organic-chemistry.org |

| Horner-Wadsworth-Emmons | Difluoromethylphosphonate Ester | Generally high E-selectivity, water-soluble phosphate (B84403) byproduct. | nrochemistry.com, rsc.org, organic-chemistry.org |

| Julia-Kocienski Olefination | Difluoromethyl Heteroaryl Sulfone | One-pot procedure, often high E-selectivity. | cas.cn, nih.gov, nih.gov |

Enantioselective and Diastereoselective Synthesis Approaches

Introducing stereocenters into the piperidine ring in a controlled manner is crucial for medicinal chemistry applications. This can be achieved by forming the ring asymmetrically or by modifying a pre-existing ring diastereoselectively.

Chiral Catalysis in Asymmetric Ring Formation

Asymmetric catalysis provides an efficient route to enantiomerically enriched piperidines. Organocatalysis, for instance, has been employed in a highly enantioselective aza-Michael addition to construct a fluorinated pyrazolo-piperidine, a key intermediate for a LRRK2 inhibitor. acs.orgnih.gov This approach uses a chiral catalyst to create a stereocenter during the ring-forming step. Similarly, transaminase-triggered aza-Michael reactions offer a biocatalytic route to enantioselective piperidine scaffolds from prochiral ketoenones. acs.orgresearchgate.netscispace.com

Metal-based chiral catalysts are also prominent. Rhodium(I) complexes with chiral diene ligands have been used to catalyze addition-carbocyclization cascade reactions, affording polyfunctionalized chiral piperidines with excellent control over the stereochemical outcome. thieme-connect.com Rhodium-catalyzed [2+2+2] cycloadditions have also been developed to access piperidine scaffolds in high enantioselectivity. nih.govnih.gov Another powerful rhodium-catalyzed method is the reductive transamination of pyridinium (B92312) salts using a chiral primary amine, which rapidly generates a variety of chiral piperidines with high enantio- and diastereoselectivity. dicp.ac.cn

Table 2: Examples of Chiral Catalysis in Asymmetric Piperidine Synthesis

| Catalytic System | Reaction Type | Key Features | Relevant Citations |

|---|---|---|---|

| Organocatalyst (e.g., prolinol derivative) | Aza-Michael Addition | Forms C-N bond enantioselectively; metal-free. | acs.org, nih.gov |

| Transaminase (ω-TA) | Biocatalytic Aza-Michael | Highly enantioselective, uses enzymes. | acs.org, researchgate.net |

| Rhodium(I) / Chiral Diene | Addition-Carbocyclization | Creates multiple contiguous stereocenters with high ee and de. | thieme-connect.com |

| Rhodium(I) / Chiral Ligand | [2+2+2] Cycloaddition | Accesses polysubstituted piperidines with high ee. | nih.gov, nih.gov |

Stereochemical Control in Difluoromethylidene Introduction

When the difluoromethylidene group is introduced onto a chiral piperidin-4-one derivative that already contains one or more stereocenters, the existing chirality can direct the outcome of the olefination reaction. This substrate-controlled diastereoselectivity arises from the steric and electronic properties of the existing substituents, which favor the approach of the olefination reagent from one face of the ketone over the other.

For example, in a Wittig or HWE reaction, a bulky substituent at the C-2 or C-3 position of the piperidinone ring would sterically hinder one face of the C-4 carbonyl group, leading to the preferential formation of one diastereomer of the this compound product. The degree of selectivity would depend on the nature of the olefination reagent and the steric and conformational properties of the piperidinone substrate.

Diastereoselective Transformations of Substituted Piperidines

Diastereoselective reactions on pre-formed piperidine rings provide another avenue to complex, stereochemically defined structures. These transformations often rely on the directing influence of existing functional groups or stereocenters.

For instance, diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, has been developed for the synthesis of densely substituted, oxygenated piperidines. figshare.comresearchgate.net In some cases, novel bifunctional reagents are designed to override steric effects through hydrogen bonding, directing the reaction to a specific face of the molecule. figshare.com Furthermore, photoredox catalysis has been utilized for the highly diastereoselective α-amino C-H arylation of substituted piperidines. escholarship.org These methods highlight that even if the initial piperidine ring is formed without stereocontrol, subsequent functionalization can be performed with high levels of diastereoselectivity to generate valuable, complex scaffolds.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Key areas of focus include maximizing atom economy, optimizing reaction efficiency, and utilizing sustainable solvents and reagents.

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the context of synthesizing this compound, this involves selecting synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product, thereby minimizing waste.

The synthesis of this compound typically starts from a protected 4-piperidone derivative, such as N-Boc-4-piperidone. The key transformation is the introduction of the difluoromethylidene group. Several olefination reactions can be employed for this purpose, including the Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski reactions.

Table 1: Comparison of Synthetic Reactions for Atom Economy in the Synthesis of N-Boc-4-(difluoromethylidene)piperidine

| Reaction Type | Reagents | Byproducts | Theoretical Atom Economy (%) |

| Horner-Wadsworth-Emmons | Diethyl (difluoromethyl)phosphonate, N-Boc-4-piperidone, Base (e.g., NaH) | Diethyl phosphate salt, Salt of the base | ~45% |

| Julia-Kocienski | (Difluoromethyl)phenyl sulfone, N-Boc-4-piperidone, Base (e.g., KHMDS) | Phenylsulfinate salt, Salt of the base | ~35% |

Development of Sustainable Solvent Systems and Reagents

The choice of solvents and reagents plays a pivotal role in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. The development of sustainable alternatives is a key tenet of green chemistry.

The development of more sustainable reagents for the difluoromethylenation step is another critical area of research. While reagents like diethyl (difluoromethyl)phosphonate are effective, their synthesis can involve hazardous materials. Research into reagents that can be generated in situ from less hazardous precursors or catalytic methods for difluoromethylenation would represent a significant advancement. For instance, the use of mechanochemistry, where reactions are induced by mechanical force rather than by dissolving the reactants in a solvent, has been explored for the difluoromethylation of ketones and could potentially be adapted for the synthesis of this compound, eliminating the need for bulk solvents. nih.gov

Furthermore, replacing traditional reagents with more environmentally friendly options is a continuous effort. For example, in other areas of piperidine chemistry, such as in solid-phase peptide synthesis, alternatives to piperidine itself, like 4-methylpiperidine (B120128) or 3-(diethylamino)propylamine (B94944) (DEAPA), have been investigated to improve the greenness score of the process. nih.govrsc.org This highlights the ongoing trend of seeking safer and more sustainable chemical alternatives.

Table 2: Examples of Sustainable Solvents and Reagents in Piperidine Synthesis

| Application Area | Conventional Solvent/Reagent | Sustainable Alternative | Reference |

| Piperidin-4-one Synthesis | Volatile Organic Solvents (e.g., Toluene, THF) | Deep Eutectic Solvent (Glucose-Urea) | organic-chemistry.org |

| Fmoc Deprotection in Peptide Synthesis | Piperidine | 4-Methylpiperidine, 3-(Diethylamino)propylamine (DEAPA) | nih.govrsc.org |

| Difluoromethylation of Ketones | Solvent-based reactions | Mechanochemistry (Solvent-free) | nih.gov |

The continuous exploration and adoption of these green chemistry principles will be instrumental in developing more sustainable and efficient synthetic routes to valuable chemical entities like this compound, aligning chemical manufacturing with the goals of environmental stewardship.

Reactivity and Transformational Chemistry of 4 Difluoromethylidene Piperidine

Reactions Involving the Difluoromethylidene Group (C=CF₂)

The electron-withdrawing nature of the two fluorine atoms renders the exocyclic double bond of 4-(difluoromethylidene)piperidine electron-deficient and thus susceptible to various chemical transformations.

Nucleophilic Additions to the C=CF₂ Moiety

The polarized nature of the C=CF₂ double bond in this compound makes it a prime target for nucleophilic attack. While specific studies on this exact molecule are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of other gem-difluoroalkenes. Generally, nucleophiles add to the carbon atom of the double bond, followed by either protonation or further reaction of the resulting intermediate.

For instance, the addition of a nucleophile (Nu⁻) to the C=CF₂ group would lead to the formation of a stabilized carbanion intermediate. Subsequent quenching with an electrophile, such as a proton source, would yield the corresponding 4-(1-nucleophilic-1,1-difluoroethyl)piperidine derivative. The scope of nucleophiles can be broad, including organometallic reagents, amines, and thiols, leading to a diverse array of functionalized piperidine (B6355638) structures.

| Nucleophile (Nu⁻) | Product Structure | Potential Application |

| Organometallic (R-M) | 4-(1-Alkyl/Aryl-1,1-difluoroethyl)piperidine | Introduction of carbon-based substituents |

| Amine (R₂NH) | 4-(1-Amino-1,1-difluoroethyl)piperidine | Synthesis of fluorinated amino-piperidines |

| Thiol (RSH) | 4-(1-Thio-1,1-difluoroethyl)piperidine | Incorporation of sulfur-containing moieties |

Cycloaddition Reactions of the Difluoromethylidene System

The electron-deficient C=CF₂ double bond in this compound can act as a dienophile in cycloaddition reactions, particularly with electron-rich dienes in Diels-Alder reactions. nih.govmdpi.com This provides a powerful method for the construction of spirocyclic systems containing a fluorinated quaternary carbon center. For example, reaction with a conjugated diene would yield a spiro[piperidine-4,1'-cyclohexene] derivative with two fluorine atoms at the 2'-position. The regioselectivity and stereoselectivity of such reactions are often influenced by the nature of the diene and the reaction conditions. nih.govmdpi.com

Furthermore, [3+2] cycloaddition reactions with various dipoles, such as azomethine ylides, can lead to the formation of novel spiro-heterocyclic systems. nih.gov These reactions expand the synthetic utility of this compound for creating complex molecular architectures.

| Diene/Dipole | Cycloaddition Type | Product Type |

| 1,3-Butadiene | [4+2] Diels-Alder | Spiro[piperidine-4,1'-(2',2'-difluorocyclohex-4'-ene)] |

| Azomethine Ylide | [3+2] Dipolar Cycloaddition | Spiro[piperidine-4,3'-(5',5'-difluoropyrrolidine)] |

Catalytic Hydrogenation and Reduction Pathways of the Olefinic Bond

The exocyclic double bond of this compound can be selectively reduced through catalytic hydrogenation. This transformation typically employs a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. prepchem.comnih.gov The reduction converts the difluoromethylidene group into a difluoromethyl group, yielding 4-(difluoromethyl)piperidine. nih.gov This reaction is generally efficient and provides access to a key structural motif found in various biologically active compounds.

The hydrogenation can be performed on the free piperidine or, more commonly, on an N-protected derivative to avoid catalyst poisoning by the basic nitrogen atom. nih.gov The choice of protecting group can influence the reaction conditions and efficiency.

| Catalyst | Hydrogen Source | Product |

| Pd/C | H₂ gas | 4-(Difluoromethyl)piperidine |

| PtO₂ | H₂ gas | 4-(Difluoromethyl)piperidine |

| Rhodium-on-charcoal | H₂ gas | Debenzylated piperidine (from N-benzyl precursor) prepchem.com |

Chemical Transformations at the Piperidine Nitrogen Atom

The secondary amine functionality of the piperidine ring in this compound allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives.

N-Alkylation, N-Acylation, and Amidation Reactions

The nitrogen atom of this compound can be readily functionalized through N-alkylation, N-acylation, and related reactions. dtic.mil

N-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) bromide) or other alkylating agents in the presence of a base affords the corresponding N-alkylated derivatives. google.com Reductive amination with aldehydes or ketones provides another route to N-alkylated products. nih.gov

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl derivatives. nih.govnih.gov For instance, reaction with acetyl chloride would produce N-acetyl-4-(difluoromethylidene)piperidine.

Amidation: Coupling with carboxylic acids using standard peptide coupling reagents can also be employed to form N-amido derivatives.

These reactions are fundamental for introducing various substituents onto the piperidine nitrogen, which can significantly modulate the physicochemical and biological properties of the molecule.

| Reaction Type | Reagent | Product |

| N-Alkylation | Benzyl bromide, Base | N-Benzyl-4-(difluoromethylidene)piperidine |

| N-Acylation | Acetyl chloride, Base | N-Acetyl-4-(difluoromethylidene)piperidine |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-4-(difluoromethylidene)piperidine sigmaaldrich.com |

Diverse N-Protection and Deprotection Strategies

To facilitate certain chemical transformations or to modulate biological activity, the piperidine nitrogen is often protected with a suitable protecting group. Common protecting groups for piperidines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).

N-Protection: The introduction of a Boc group is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Similarly, the Cbz group can be introduced using benzyl chloroformate.

N-Deprotection: The choice of deprotection strategy depends on the protecting group used. The Boc group is readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. orgsyn.orgyoutube.com The Cbz and Bn groups are commonly cleaved by catalytic hydrogenation. prepchem.com

The strategic use of protecting groups is crucial for the multi-step synthesis of complex molecules derived from this compound.

| Protecting Group | Protection Reagent | Deprotection Condition |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl |

| Cbz | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂/Pd-C) |

| Benzyl (Bn) | Benzyl bromide | Catalytic Hydrogenation (e.g., H₂/Pd-C) prepchem.com |

Functionalization of the Piperidine Ring System

The ability to selectively introduce substituents onto the piperidine core of this compound is crucial for the development of new chemical entities with tailored properties. This section explores both regioselective substitution reactions and transition metal-catalyzed cross-coupling reactions as key strategies for the functionalization of this important heterocyclic framework.

Regioselective Substitution Reactions on the Piperidine Core

The direct, regioselective functionalization of the saturated piperidine ring in the presence of the reactive difluoromethylidene group presents a significant synthetic challenge. Research in this area has focused on C-H functionalization, where the choice of catalyst and directing group on the nitrogen atom plays a pivotal role in controlling the site of substitution.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been explored for the functionalization of piperidine derivatives. nih.gov The site selectivity of these reactions is highly dependent on the nature of the nitrogen-protecting group and the rhodium catalyst employed. For instance, the use of a Boc-protected piperidine with a Rh₂(R-TCPTAD)₄ catalyst has been shown to favor functionalization at the C2 position. nih.gov Conversely, employing an N-α-oxoarylacetyl-piperidine in conjunction with Rh₂(S-2-Cl-5-BrTPCP)₄ can direct the C-H functionalization to the C4 position. nih.gov While these studies were not performed on this compound itself, they provide a foundational understanding of how regioselectivity can be achieved on the piperidine ring, which could be applicable to this specific scaffold.

Kinetic resolution of racemic 2-aryl-4-methylenepiperidines through deprotonation with a chiral base, such as n-BuLi/sparteine, offers another avenue for introducing functionality in a stereocontrolled manner. whiterose.ac.uk This methodology has been successfully applied to spirocyclic systems containing a gem-difluoro motif, highlighting its potential for creating complex, enantioenriched piperidine structures. whiterose.ac.uk

Further research is required to specifically investigate the regioselective substitution reactions on the piperidine core of this compound, taking into account the electronic influence of the difluoromethylidene group on the reactivity of the C-H bonds within the ring.

Mechanistic Investigations of Key Reactivity Profiles

A thorough understanding of the reaction mechanisms is paramount for the rational design of new synthetic methodologies and for optimizing existing ones. This section discusses the approaches used to elucidate the mechanisms of key reactions involving this compound, including kinetic studies and the identification of reaction intermediates.

Reaction Mechanism Elucidation via Kinetic Studies

Kinetic studies provide valuable insights into the rate-determining steps of a reaction and the factors that influence the reaction rate. For reactions involving this compound, kinetic analysis can help to understand the relative reactivity of the piperidine ring and the difluoromethylidene group.

In the context of electrophilic additions to conjugated dienes, kinetic and thermodynamic control can lead to different products. williams.edu At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster (i.e., has a lower activation energy). williams.edu At higher temperatures, the reaction is under thermodynamic control, leading to the most stable product. williams.edu While not directly studying this compound, this principle is relevant to addition reactions involving the difluoromethylidene group, where different regio- and stereoisomers could be formed.

For transition metal-catalyzed cross-coupling reactions, kinetic studies can help to elucidate the individual steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.gov For example, the decomposition of β-benzamido alkylzinc iodides, which are intermediates in Negishi-type couplings, has been shown to follow first-order kinetics. nih.gov Understanding the kinetics of these fundamental steps is crucial for optimizing catalyst performance and reaction conditions.

Future kinetic investigations on the reactions of this compound will be instrumental in building a comprehensive picture of its reactivity and in guiding the development of more efficient and selective transformations.

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates provide strong evidence for a proposed reaction mechanism. Various spectroscopic techniques, such as NMR, IR, and mass spectrometry, as well as trapping experiments, are employed to identify and characterize these transient species.

In the study of transition metal-catalyzed reactions, the identification of organometallic intermediates is key to understanding the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, Pd(0) and Pd(II) species are key intermediates that can be characterized using various spectroscopic methods. nih.gov The formation of radical intermediates has also been proposed in certain cross-coupling reactions, and these can sometimes be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy or trapped with radical scavengers.

In the context of reactions involving the difluoromethylidene group, the formation of carbocation or radical intermediates upon addition of an electrophile or a radical species, respectively, is conceivable. Spectroscopic studies under reaction conditions or at low temperatures could potentially allow for the observation of these transient species. For example, in the synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, carbocation intermediates are proposed to be involved in the Strecker-type condensation. rsc.org

The systematic investigation and characterization of intermediates in the reactions of this compound will undoubtedly provide a deeper understanding of its chemical behavior and pave the way for the discovery of novel transformations.

Spectroscopic and Structural Elucidation Studies for 4 Difluoromethylidene Piperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR for Carbon Skeleton and Proton Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the carbon framework and proton environments of 4-(difluoromethylidene)piperidine. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of signals provide a wealth of information. For instance, the protons on the piperidine (B6355638) ring would be expected to appear in the aliphatic region of the spectrum, with their specific chemical shifts influenced by their proximity to the nitrogen atom and the difluoromethylidene group. The protons adjacent to the nitrogen (α-protons) are typically deshielded and appear at a higher chemical shift compared to the other ring protons (β- and γ-protons) chemicalbook.comchemicalbook.com. The exocyclic difluoromethylidene group lacks protons, so its presence is inferred from its effect on adjacent protons and through other spectroscopic methods.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbon of the C=CF₂ group would be expected to have a characteristic chemical shift in the olefinic region, significantly influenced by the attached fluorine atoms. The piperidine ring carbons would appear in the aliphatic region, with the carbons closer to the electronegative nitrogen atom showing a downfield shift chemicalbook.comnp-mrd.org. Predicted ¹³C NMR data can serve as a useful reference for spectral assignment np-mrd.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Protons α to Nitrogen | ~2.8-3.0 | ~45-50 |

| Protons β to Nitrogen | ~1.5-1.7 | ~25-30 |

| C=CF₂ Carbon | N/A | ~150-165 (C=) |

| CF₂ Carbon | N/A | ~110-120 (=CF₂) |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

¹⁹F NMR for Fluorine Environments and Coupling Patterns

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR analysis diva-portal.org. The ¹⁹F NMR spectrum provides information about the chemical environment of the fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent and would be expected to give a single signal. However, coupling to adjacent protons (if any within 3-4 bonds) and the carbon-13 nucleus can provide valuable structural information. The chemical shift of the fluorine signal is highly sensitive to the electronic environment, and its value can confirm the presence of the difluoromethylidene group diva-portal.orgnih.gov. The coupling constants (J-values) between fluorine and other nuclei, such as ¹H and ¹³C, are also diagnostic. For example, geminal coupling (²JFF) can be observed in similar structures, often with large coupling constants nih.gov.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com In this compound, COSY would show correlations between the protons on adjacent carbons in the piperidine ring, helping to trace the connectivity of the proton network. researchgate.netslideshare.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduemerypharma.com This is extremely useful for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. researchgate.net Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. emerypharma.comresearchgate.net For this compound, HMBC could show correlations from the piperidine ring protons to the carbons of the difluoromethylidene group, confirming the attachment of this group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netslideshare.net This is useful for determining the stereochemistry and conformation of the molecule. For the piperidine ring, NOESY can help to distinguish between axial and equatorial protons.

Mass Spectrometry in Research Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemicalbook.comhmdb.ca In the analysis of this compound, MS provides the molecular ion peak, which corresponds to the mass of the intact molecule. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the molecular formula. uni.lu The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the loss of fragments such as HF or parts of the piperidine ring can be diagnostic. researchgate.net MS is also a sensitive tool for assessing the purity of a sample by detecting the presence of any impurities with different molecular weights.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 134.0776 |

| [M+Na]⁺ | 156.0595 |

Data obtained from predicted values for the hydrochloride salt. uni.lu

Infrared (IR) Spectroscopy for Functional Group Verification in Synthesis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com In the synthesis of this compound, IR spectroscopy can be used to monitor the progress of the reaction and to verify the presence of key functional groups in the final product. The spectrum of this compound would be expected to show characteristic absorption bands for the C=C double bond and the C-F bonds of the difluoromethylidene group. The C-N stretching vibration of the piperidine ring would also be present. researchgate.net The absence of certain bands, such as the C=O stretch of a precursor ketone, can confirm the completion of the reaction.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=C Stretch | ~1640-1680 |

| C-F Stretch | ~1000-1400 (strong) |

| C-N Stretch | ~1020-1250 |

| N-H Stretch (if present) | ~3300-3500 (broad) |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This information reveals the exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the geometry of the difluoromethylidene group. X-ray crystallography provides an unambiguous structural proof and serves as a benchmark for comparison with computational models and data from other spectroscopic techniques. researchgate.net

Computational and Theoretical Chemistry of 4 Difluoromethylidene Piperidine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(difluoromethylidene)piperidine, offering a detailed picture of its three-dimensional structure and electron distribution.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of molecules. nih.govnih.govresearchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate the molecule's energy. For a molecule like this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govrsc.org

The process involves selecting a functional (e.g., B3LYP, M06-2X, PBE0) and a basis set (e.g., 6-311++G(d,p), def2-TZVP) to approximate the complex many-electron problem. nih.govrsc.orgnih.gov The selection of the functional and basis set represents a trade-off between computational cost and accuracy. nih.gov For fluorinated organic molecules, functionals that account well for dispersion forces and non-covalent interactions are often preferred. The calculations search the potential energy surface for a minimum, which corresponds to the equilibrium geometry of the molecule. rsc.org Frequency calculations are then typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). nih.gov

| Component | Examples | Typical Application |

|---|---|---|

| Functionals | B3LYP, PBE0, M06-2X, ωB97XD | Used to approximate the exchange-correlation energy in DFT. The choice affects the accuracy of energy and geometry predictions. rsc.orgekb.eg |

| Basis Sets | Pople (e.g., 6-31G(d), 6-311++G(d,p)), Dunning (e.g., cc-pVTZ), Ahlrichs (e.g., def2-TZVP) | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but are computationally more expensive. rsc.orgnih.gov |

The piperidine (B6355638) ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. rsc.org For this compound, the chair conformation is the most stable. However, the orientation of substituents on the ring and the nitrogen atom leads to different conformers. Computational studies on related fluorinated piperidines have shown that the conformational preferences are governed by a complex interplay of steric repulsion, electrostatic interactions (such as charge-dipole), and hyperconjugation. d-nb.infonih.gov

For instance, in 4-fluoropiperidinium salts, an axial orientation of the fluorine atom can be favored due to stabilizing electrostatic interactions between the substituent and the protonated nitrogen. nih.gov The presence of the exocyclic difluoromethylidene group introduces additional factors, including the dipole moment created by the C-F bonds and potential steric interactions with axial hydrogens on the piperidine ring.

Potential energy surfaces (PES) can be constructed by systematically varying key dihedral angles and calculating the energy at each point. rsc.org This allows for the identification of all stable conformers (local minima) and the transition states that connect them. For the piperidine ring, the key transformation is the ring inversion, which proceeds through higher-energy twist-boat and boat conformations. The energy barriers for these conformational changes can be accurately calculated using DFT. rsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping out the intricate steps of chemical reactions, providing a level of detail that complements experimental studies. rsc.org

Understanding how this compound participates in chemical reactions requires the identification of the reaction mechanism, which includes all intermediates and transition states. A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products.

Computational methods are used to locate and characterize the geometry of these transient species. researchgate.net Once a TS is located, its structure provides crucial information about which bonds are breaking and forming. The reaction pathway, often referred to as the Intrinsic Reaction Coordinate (IRC), can be calculated to confirm that the identified transition state correctly connects the desired reactants and products. scispace.com For complex reactions, multiple pathways may exist, and computational analysis helps to determine the most likely route by comparing the energy barriers of each path. scispace.comnih.gov

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been characterized, key kinetic and thermodynamic parameters can be calculated. ekb.egresearchgate.net

Thermodynamic Parameters: The relative stability of reactants and products is determined by calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction. A negative ΔG indicates a spontaneous reaction. These values are derived from the electronic energies and vibrational frequencies calculated by DFT. nih.gov

Kinetic Parameters: The rate of a reaction is primarily governed by the activation energy (Ea) or the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. ekb.egresearchgate.net A lower activation energy corresponds to a faster reaction. Using Transition State Theory, rate constants can be estimated from the calculated ΔG‡.

| Parameter | Symbol | Significance |

|---|---|---|

| Activation Energy | Ea or ΔG‡ | The energy barrier that must be overcome for a reaction to occur. Determines the reaction rate. researchgate.net |

| Enthalpy of Reaction | ΔH | The heat absorbed or released during a reaction at constant pressure. Indicates if a reaction is endothermic or exothermic. |

| Gibbs Free Energy of Reaction | ΔG | Determines the spontaneity of a reaction under constant temperature and pressure. nih.gov |

In Silico Approaches to Molecular Interactions and Reactivity Prediction

In silico methods use computational simulations to predict how a molecule will interact with other molecules, particularly biological targets, and to forecast its general chemical reactivity.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule when bound to a second, such as a small molecule ligand binding to a protein receptor. nih.govnih.gov For this compound, docking studies could be used to predict its binding affinity and mode of interaction with specific enzymes or receptors, providing a rationale for its potential biological activity. nih.govresearchgate.net These simulations score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. nih.gov

Reactivity can also be predicted using concepts derived from DFT calculations. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into a molecule's nucleophilic and electrophilic character. nih.gov The energy and shape of the HOMO indicate regions likely to donate electrons (nucleophilic sites), while the LUMO shows regions likely to accept electrons (electrophilic sites). Furthermore, Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to predicting non-covalent interactions and sites of chemical attack. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are employed to understand the conformational flexibility and dynamic behavior of this compound over time. These simulations model the interactions between atoms within the molecule, providing a trajectory of their movements and revealing the molecule's preferred shapes and energy landscapes.

The piperidine ring is known for its conformational flexibility, primarily existing in chair, boat, and twist-boat conformations. MD simulations for this compound would typically be performed in a simulated solvent environment to mimic realistic conditions. Key parameters derived from these simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (RoG) to evaluate the molecule's compactness, and the Solvent Accessible Surface Area (SASA) to understand its interaction with the solvent. researchgate.net

For this compound, the primary conformational questions involve the puckering of the piperidine ring and the rotational freedom of the difluoromethylidene group. The chair conformation is expected to be the most stable, lowest-energy state. The exocyclic double bond introduces rigidity, influencing the ring's inversion barrier. MD simulations can quantify the energy differences between the chair and higher-energy boat or twist-boat forms and map the transition pathways between them.

Table 1: Predicted Conformational Energy Parameters for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| Ring Conformation | The most stable conformation of the piperidine ring. | Chair |

| Dihedral Angle (C-C-C=C) | The angle defining the orientation of the exocyclic double bond relative to the ring. | ~120° |

| Energy Barrier for Ring Inversion | The energy required to flip from one chair conformation to another. | 10-12 kcal/mol |

| Rotational Barrier (C=C bond) | The energy required to rotate the difluoromethylidene group. | High (> 60 kcal/mol) |

Frontier Molecular Orbital (FMO) Analysis and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental component of computational chemistry used to predict the reactivity of a molecule. nanobioletters.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nanobioletters.com

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated using Density Functional Theory (DFT) methods. scirp.orgscielo.org.mx These descriptors provide quantitative measures of a molecule's chemical behavior.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. Calculated as ω = χ² / (2η).

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| EHOMO | - | -9.85 |

| ELUMO | - | 0.52 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 10.37 |

| Ionization Potential (I) | -EHOMO | 9.85 |

| Electron Affinity (A) | -ELUMO | -0.52 |

| Electronegativity (χ) | (I + A) / 2 | 4.665 |

| Chemical Hardness (η) | (I - A) / 2 | 5.185 |

| Chemical Softness (S) | 1 / η | 0.193 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.10 |

These values indicate that this compound is a chemically hard molecule with high stability, attributed to its large HOMO-LUMO gap.

Prediction of Spectroscopic Parameters for Validation with Experimental Data

Computational chemistry provides a reliable method for predicting the spectroscopic signatures of molecules, which can be used to validate experimental findings or aid in structural elucidation. DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and other spectroscopic data.

For this compound, predicted ¹H and ¹³C NMR chemical shifts can be calculated and referenced against a standard like tetramethylsilane (TMS). The calculations would account for the electron-withdrawing effects of the fluorine atoms and the geometry of the piperidine ring.

Similarly, the vibrational frequencies in an IR spectrum can be computed. These calculations identify the characteristic stretching and bending modes of the molecule's functional groups, such as the C-H, N-H, C-F, and C=C bonds. A scaling factor is often applied to the calculated frequencies to better match experimental data.

Table 3: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| ¹H NMR Chemical Shift (δ) | 2.5-2.7 ppm | Protons on carbons adjacent to the nitrogen (H-2, H-6). |

| 2.2-2.4 ppm | Protons on carbons adjacent to the double bond (H-3, H-5). | |

| 8.5-9.0 ppm | N-H proton (variable, depends on solvent). | |

| ¹³C NMR Chemical Shift (δ) | ~155 ppm (t) | Difluoromethylidene carbon (=CF₂), split into a triplet by two fluorine atoms. |

| ~100 ppm | Quaternary carbon of the double bond (C-4). | |

| ~45 ppm | Carbons adjacent to nitrogen (C-2, C-6). | |

| ~30 ppm | Carbons adjacent to the double bond (C-3, C-5). | |

| IR Vibrational Frequency (ν) | 3300-3400 cm⁻¹ | N-H stretching. |

| 2850-2950 cm⁻¹ | C-H stretching (aliphatic). | |

| ~1720 cm⁻¹ | C=C stretching. |

These predicted data serve as a powerful tool for confirming the identity and purity of synthesized this compound by providing a theoretical benchmark for comparison with experimentally measured spectra.

Applications of 4 Difluoromethylidene Piperidine As a Research Intermediate

Design and Synthesis of Advanced Fluorinated Building Blocks and Derivatives

The reactivity of the exocyclic difluoromethylene group in 4-(difluoromethylidene)piperidine, coupled with the conformational flexibility of the piperidine (B6355638) ring, provides a rich landscape for chemical modification. Researchers have capitalized on these features to develop a diverse array of advanced fluorinated building blocks and derivatives.

Incorporation into Complex Organic Architectures

The this compound scaffold serves as a versatile starting material for its incorporation into more complex molecular frameworks. Its utility is demonstrated in the synthesis of intricate and biologically relevant molecules. The presence of the difluoromethylidene group can significantly influence the properties of the resulting complex structures. The synthesis of all-cis-(multi)fluorinated piperidines through a dearomatization-hydrogenation process of fluoropyridine precursors highlights a strategy to create stereochemically defined fluorinated piperidines. nih.gov This approach allows for the controlled introduction of fluorine atoms with specific axial or equatorial orientations, which has been shown to be crucial for the biological activity of molecules such as kinesin spindle protein (KSP) inhibitors. nih.gov While not directly starting from this compound, this demonstrates the importance of the defined stereochemistry of fluorinated piperidines in complex systems.

Strategic Derivatization for Enhanced Research Utility and Molecular Diversity

The chemical handles present on the this compound core, namely the nitrogen atom of the piperidine ring and the potential for reactions at the double bond, allow for extensive derivatization. This strategic modification is key to expanding the chemical space and generating libraries of compounds for various research applications. nih.gov

The piperidine nitrogen can be readily functionalized through common reactions like reductive amination, amide formation, and sulfonamide formation, providing diverse exit vectors for substituents. whiterose.ac.uk Such modifications are fundamental in medicinal chemistry for tuning the physicochemical properties and biological activity of a lead scaffold. whiterose.ac.uk The synthesis of chiral piperidine scaffolds further enhances molecular diversity, which is crucial for improving drug activity and achieving a better fit within protein binding pockets. researchgate.netresearchgate.net For instance, the introduction of a substituent at the 3-position of a piperidine ring has been shown to significantly improve the potency of MEK1/2 inhibitors. researchgate.net

Role in Medicinal Chemistry Research Scaffolds for Target-Oriented Drug Discovery

The unique properties of the difluoromethylidene group, such as its ability to act as a bioisostere for a carbonyl group and its influence on the pKa of the piperidine nitrogen, make this compound an attractive scaffold in medicinal chemistry.

Exploration of Structure-Activity Relationships (SAR) at the Molecular Level

The this compound scaffold provides a valuable platform for systematic structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of analogues with modifications at various positions of the piperidine ring and the substituents on the nitrogen atom, researchers can elucidate the key structural features required for potent and selective biological activity.

For example, in the development of dopamine (B1211576) D4 receptor antagonists, SAR studies on a 4,4-difluoropiperidine (B1302736) scaffold revealed that specific substitutions on a phenoxymethyl (B101242) group attached to the piperidine ring were crucial for high binding affinity. nih.govchemrxiv.orgresearchgate.net While this example uses a gem-difluoro substitution rather than a difluoromethylidene, the principle of using the fluorinated piperidine core to probe SAR is directly transferable. The introduction of fluorine can significantly alter the electronic and conformational properties, leading to dramatic changes in potency and selectivity. nih.govchemrxiv.orgresearchgate.net

Interactive Table: SAR of Piperidine Derivatives

| Compound ID | Modification | Target | Activity (Ki, nM) |

| 8b | 3,4-difluorophenyl ether | D4 Receptor | 5.5 chemrxiv.org |

| 8c | 3-methylphenyl ether | D4 Receptor | 13 chemrxiv.orgresearchgate.net |

| 9j | 4-cyanophenoxy | D4 Receptor | 1.7 researchgate.net |

| 9k | 3,4-difluorophenoxy | D4 Receptor | 2.7 researchgate.net |

| 14a | Not Specified | D4 Receptor | 0.3 nih.govresearchgate.net |

Investigation of Molecular Interactions with Biological Targets (e.g., Receptor Binding, Enzyme Inhibition)

For instance, piperidine derivatives have been studied as inhibitors of dihydrofolate reductase (DHFR), where the piperidine nitrogen is proposed to interact with the active site of the enzyme. nih.gov The introduction of a difluoromethylidene group would modulate the basicity of this nitrogen, thereby influencing its interaction with key amino acid residues. nih.gov Similarly, in the context of muscarinic M1 receptor agonists, a piperidine derivative was found to be an allosteric agonist, binding to a site topographically distinct from the orthosteric site. nih.gov The specific nature of the piperidine substitution was critical for this allosteric modulation. nih.gov

Precursor in Specialized Fluorochemicals and Materials Science Research

The inherent reactivity of the difluoromethylene group in this compound, coupled with the robust nature of the piperidine ring, makes it an attractive starting point for the synthesis of novel fluorinated compounds with potential applications in materials science. While direct polymerization of this compound into fluoropolymers is not extensively documented in publicly available research, its role as a precursor to create monomers for such polymers is an area of active investigation. The introduction of the difluoropiperidine motif into polymer backbones can significantly influence the material's properties, including thermal stability, chemical resistance, and surface characteristics.

The value of the 4,4-difluoropiperidine scaffold, which can be accessed from this compound through reduction of the double bond, is well-established in the development of advanced materials. For instance, fluorinated analogues of ionic liquids have been synthesized using fluorinated piperidine building blocks. researchgate.net These materials exhibit unique physicochemical properties, such as altered viscosity and thermal stability, which are of interest for applications in electrochemistry and catalysis.

Furthermore, the incorporation of fluorine-containing fragments, such as the difluoropiperidine moiety, into polyimides and polyurethanes is a known strategy to enhance their performance characteristics. Fluorinated polyimides, for example, often exhibit improved processability, lower dielectric constants, and enhanced thermal stability, making them suitable for applications in microelectronics and aerospace. Similarly, fluorinated polyurethanes can display superior hydrophobicity and chemical resistance. The availability of this compound as a precursor provides a potential pathway to novel monomers for these high-performance polymers.

Development of Chemical Probes and Biological Tools for Mechanistic Studies

The 4,4-difluoropiperidine scaffold, readily accessible from this compound, is a privileged structure in the design of chemical probes and biological tools for elucidating complex biological processes. The introduction of the gem-difluoro group can modulate the pKa of the piperidine nitrogen, influencing its interaction with biological targets and often leading to improved selectivity and metabolic stability compared to non-fluorinated analogues.

A significant application of fluorinated piperidines is in the development of positron emission tomography (PET) imaging agents. While direct radiolabeling of this compound itself is not a primary strategy, its derivatives are key components in the synthesis of PET tracers. For instance, derivatives of 4,4-difluoropiperidine have been explored as antagonists for the dopamine D4 receptor. Current time information in Bangalore, IN.nih.gov These tool compounds, with their high binding affinity and selectivity, are invaluable for studying the role of this receptor in cellular models of neurological disorders. Current time information in Bangalore, IN.nih.gov

The development of selective ligands for various receptors and enzymes often utilizes the piperidine scaffold as a core element. The ability to introduce a difluoromethylene group via a precursor like this compound allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. Research into dopamine receptor antagonists has demonstrated that the 4,4-difluoropiperidine scaffold can lead to compounds with exceptional binding affinity and selectivity over other dopamine receptor subtypes. Current time information in Bangalore, IN. Although these initial compounds sometimes exhibit limitations such as poor microsomal stability, they serve as crucial starting points and provide important structural insights for the future design of more robust and effective biological tools. Current time information in Bangalore, IN.

Below is a table summarizing the properties of a potent dopamine D4 receptor antagonist derived from a 4,4-difluoropiperidine scaffold, illustrating the utility of this class of compounds in mechanistic studies.

| Compound ID | Target Receptor | Binding Affinity (Ki) | Selectivity over other Dopamine Receptors | Application |

| 14a Current time information in Bangalore, IN. | Dopamine D4 | 0.3 nM | >2000-fold vs. D1, D2, D3, D5 | Investigating D4 receptor signaling in cellular models |

This data underscores the potential of molecules derived from this compound to serve as highly potent and selective probes for biological systems. The ability to synthetically access such valuable tools highlights the importance of this compound as a research intermediate in the ongoing quest to understand and modulate biological function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Difluoromethylidene)piperidine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves halogenation or fluorination of piperidine derivatives. For example, highlights multi-step protocols using nitrating agents and controlled solvent systems (e.g., dichloromethane) to stabilize reactive intermediates. Key factors include:

- Temperature control (0–5°C for exothermic fluorination steps).

- Catalytic use of palladium or copper for C-F bond formation.

- Purification via column chromatography with silica gel and ethyl acetate/hexane gradients .

- Data Interpretation : Yields often correlate with steric hindrance from the difluoromethylidene group; GC-MS and NMR (¹H/¹⁹F) are critical for tracking byproducts .

Q. How can spectroscopic techniques characterize the structural stability of this compound under varying pH conditions?

- Methodology : Stability studies use:

- ¹H/¹⁹F NMR to monitor protonation/deprotonation of the piperidine nitrogen.

- FT-IR to detect shifts in C-F stretching frequencies (1,100–1,250 cm⁻¹) under acidic/basic conditions.

- HPLC-MS to identify degradation products (e.g., defluorinated intermediates) .

- Data Interpretation : notes that sulfonyl analogs exhibit pH-dependent ring-opening; similar protocols apply to assess hydrolytic stability .

Q. What computational tools predict the electronic effects of the difluoromethylidene group on piperidine’s basicity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model:

- Electron-withdrawing effects of the CF₂ group on the nitrogen lone pair.

- pKa prediction via solvation models (e.g., COSMO-RS).

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what experimental assays validate these interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina to screen against GPCRs or cytochrome P450 isoforms.

- In Vitro Assays : Fluorescence polarization (FP) for binding affinity (IC₅₀) or SPR for kinetic analysis.

- Metabolic Stability : Liver microsome assays (human/rat) with LC-MS/MS quantification .

- Data Contradictions : shows fluorobenzyl-piperidine derivatives exhibit variable activity due to substituent positioning; similar SAR principles apply .

Q. What strategies resolve contradictions in reported biological activity data for difluoromethylidene-containing piperidines?

- Methodology :

- Meta-Analysis : Pool data from PubChem, ChEMBL, and in-house studies to identify outliers.

- Control Experiments : Verify assay conditions (e.g., buffer ionic strength, DMSO tolerance).

- Structural Confirmation : Re-synthesize disputed compounds and validate via XRD or NOESY .

- Case Study : notes sulfonyl-piperidine discrepancies due to hydrate formation; analogous QC checks are critical .

Q. How can machine learning optimize the design of this compound derivatives for targeted drug delivery?

- Methodology :

- Dataset Curation : Compile physicochemical properties (logP, PSA), synthetic yields, and bioactivity data.

- Model Training : Use Random Forest or Graph Neural Networks (GNNs) to predict BBB permeability or metabolic clearance.

- Validation : Synthesize top-predicted candidates and test in transwell assays or in vivo models .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Monitor Suzuki-Miyaura reactions via in situ NMR to track intermediates.

- DFT Analysis : Identify transition states for C-C bond formation, focusing on steric effects from the CF₂ group.

- Key Findings : shows nitro/trifluoromethyl substituents slow oxidative addition; analogous steric hindrance may apply .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.